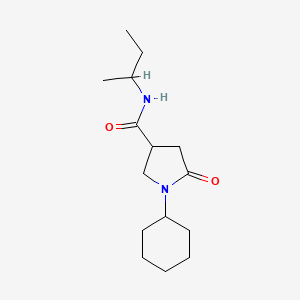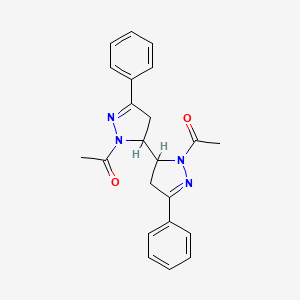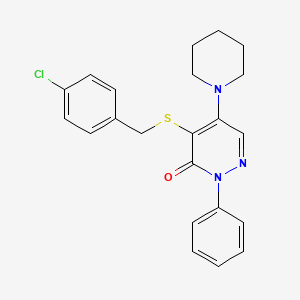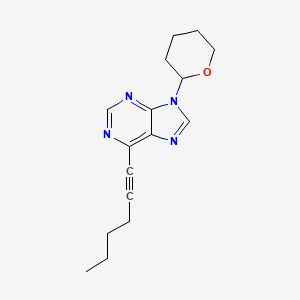![molecular formula C24H19IN2 B12921688 9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide CAS No. 59715-31-0](/img/structure/B12921688.png)
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide is a heterocyclic aromatic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Cyclization: The final step involves the cyclization of the substituted indole to form the pyrido[2,3-b]indole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, amines, thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Pyrido[3,4-b]indole: A closely related compound with a similar structure but different substitution patterns.
1-Methyl-9H-pyrido[3,4-b]indole: Another derivative with a methyl group at a different position, affecting its chemical and biological properties.
Uniqueness
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Propriétés
Numéro CAS |
59715-31-0 |
|---|---|
Formule moléculaire |
C24H19IN2 |
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
9-methyl-1,4-diphenylpyrido[2,3-b]indol-1-ium;iodide |
InChI |
InChI=1S/C24H19N2.HI/c1-25-22-15-9-8-14-21(22)23-20(18-10-4-2-5-11-18)16-17-26(24(23)25)19-12-6-3-7-13-19;/h2-17H,1H3;1H/q+1;/p-1 |
Clé InChI |
UJMJDVXRLVXFGR-UHFFFAOYSA-M |
SMILES canonique |
CN1C2=CC=CC=C2C3=C(C=C[N+](=C31)C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


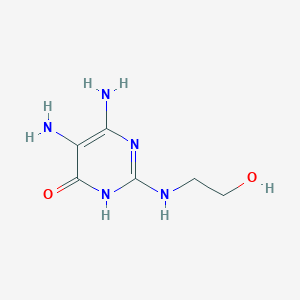
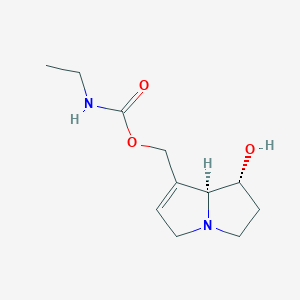
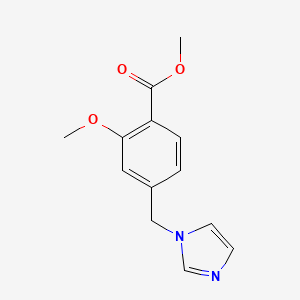

![N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921641.png)
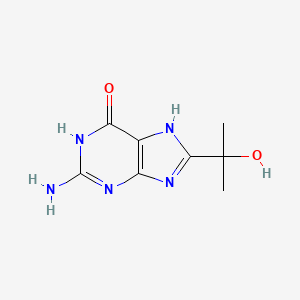

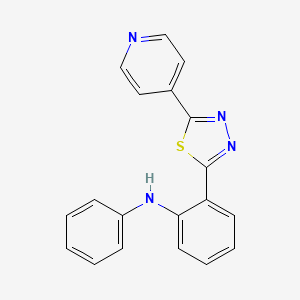
![2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one](/img/structure/B12921657.png)
